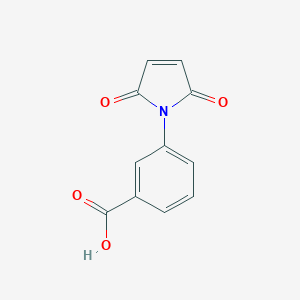

3-Maleimidobenzoic acid

Description

Propriétés

IUPAC Name |

3-(2,5-dioxopyrrol-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO4/c13-9-4-5-10(14)12(9)8-3-1-2-7(6-8)11(15)16/h1-6H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJGBFJBMTKEFNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C(=O)C=CC2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10168882 | |

| Record name | 3-(2,5-Dihydro-2,5-dioxo(1H)-pyrrole-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10168882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17057-07-7 | |

| Record name | 3-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17057-07-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2,5-Dihydro-2,5-dioxo(1H)-pyrrole-1-yl)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017057077 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17057-07-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201626 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(2,5-Dihydro-2,5-dioxo(1H)-pyrrole-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10168882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2,5-dihydro-2,5-dioxo(1H)-pyrrole-1-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.366 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Maleimidobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: 3-Maleimidobenzoic acid is a heterobifunctional crosslinker molecule of significant interest in the fields of bioconjugation, drug delivery, and proteomics. Its unique architecture, featuring a thiol-reactive maleimide group and a carboxyl group amenable to amide bond formation, allows for the precise and covalent linkage of diverse molecular entities. This technical guide provides a comprehensive overview of the chemical properties of this compound, with a focus on its reactivity, stability, and application in creating well-defined bioconjugates.

Core Chemical and Physical Properties

This compound, systematically named 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid, possesses a distinct set of physicochemical properties that govern its behavior in chemical reactions and biological systems.

| Property | Value |

| Molecular Formula | C₁₁H₇NO₄[1] |

| Molecular Weight | 217.18 g/mol [1] |

| Boiling Point | 332.9 °C at 760 mmHg |

| Density | 1.239 g/cm³ |

| Appearance | Light yellow powder[2] |

| CAS Number | 17057-07-7[1] |

Solubility: The solubility of this compound is not extensively documented. However, its N-hydroxysuccinimide ester is soluble in organic solvents such as DMSO, DMF, and chloroform, and slightly soluble in aqueous buffers.[3] It is anticipated that this compound will exhibit similar solubility characteristics.

Reactivity and Chemical Behavior

The chemical utility of this compound stems from the orthogonal reactivity of its two functional groups: the maleimide and the carboxylic acid.

Maleimide Group: Thiol-Specific Reactivity

The maleimide moiety is highly electrophilic and exhibits remarkable reactivity towards nucleophilic thiol groups, such as those found in the side chains of cysteine residues in proteins. This reaction, a Michael addition, proceeds rapidly and selectively under mild conditions, typically at a pH range of 6.5-7.5, to form a stable thioether bond.[4] At pH values above 7.5, the maleimide group can also react with primary amines, such as the side chain of lysine, although the reaction with thiols is significantly faster at neutral pH.[4]

The stability of the resulting thiosuccinimide adduct is a critical consideration. The maleimide ring is susceptible to hydrolysis, particularly at alkaline pH.[4] This hydrolysis can occur both on the unreacted maleimide and on the thiosuccinimide product. Hydrolysis of the unreacted maleimide renders it unreactive towards thiols. Conversely, hydrolysis of the thiosuccinimide ring after conjugation can in some instances increase the stability of the linkage by preventing retro-Michael reactions.[5]

Carboxylic Acid Group: Amine-Reactive Moiety

The carboxylic acid group of this compound provides a versatile handle for conjugation to primary and secondary amines through the formation of a stable amide bond. This reaction typically requires activation of the carboxylic acid to a more electrophilic species. Common activation methods include the use of carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxysuccinimide (NHS) or a similar auxiliary agent to form a more stable active ester.

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of N-aryl maleimides involves the reaction of the corresponding aniline with maleic anhydride to form a maleamic acid intermediate, followed by cyclization.

Materials:

-

3-Aminobenzoic acid

-

Maleic anhydride

-

Glacial acetic acid

-

Sodium acetate

Procedure:

-

Dissolve 3-aminobenzoic acid in glacial acetic acid.

-

Add an equimolar amount of maleic anhydride to the solution and stir at room temperature for 1-2 hours to form the maleamic acid intermediate.

-

Add a catalytic amount of sodium acetate and heat the mixture to reflux for 2-4 hours to effect cyclization.

-

Cool the reaction mixture and pour it into ice-water to precipitate the this compound.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.

Thiol-Maleimide Conjugation to a Cysteine-Containing Peptide

This protocol describes the conjugation of this compound to a peptide containing a free cysteine residue.

Materials:

-

Cysteine-containing peptide

-

This compound

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2, degassed

-

Dimethyl sulfoxide (DMSO)

-

Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride (optional, for reducing disulfide bonds)

Procedure:

-

Dissolve the cysteine-containing peptide in the degassed reaction buffer to a final concentration of 1-5 mg/mL. If the peptide may contain disulfide bonds, pre-treat with a 10-fold molar excess of TCEP for 30 minutes at room temperature.

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).

-

Add a 10- to 20-fold molar excess of the this compound stock solution to the peptide solution with gentle stirring.

-

Allow the reaction to proceed at room temperature for 2 hours or at 4°C overnight.

-

The resulting conjugate can be purified by size-exclusion chromatography or reverse-phase HPLC to remove unreacted starting materials.

Amide Bond Formation with a Primary Amine

This protocol outlines the coupling of this compound to a molecule containing a primary amine using EDC/NHS chemistry.

Materials:

-

This compound

-

Amine-containing molecule

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diisopropylethylamine (DIPEA)

Procedure:

-

Dissolve this compound (1 equivalent) in anhydrous DMF.

-

Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution and stir at room temperature for 15-30 minutes to activate the carboxylic acid.

-

In a separate vial, dissolve the amine-containing molecule (1 equivalent) in anhydrous DMF. Add DIPEA (2 equivalents) to the solution.

-

Add the amine solution to the activated this compound solution.

-

Stir the reaction mixture at room temperature for 4-12 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, the reaction mixture can be worked up by aqueous extraction and the product purified by column chromatography.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key reaction pathways and a typical experimental workflow involving this compound.

Caption: Thiol-Maleimide Conjugation Pathway.

Caption: Amide Bond Formation Pathway.

Caption: General Bioconjugation Workflow.

Conclusion

This compound is a powerful and versatile tool for the construction of well-defined molecular architectures. Its predictable and selective reactivity, coupled with the stability of the resulting covalent linkages, makes it an invaluable reagent for researchers in drug development, diagnostics, and fundamental biological sciences. A thorough understanding of its chemical properties, as outlined in this guide, is essential for its effective application in these demanding fields.

References

- 1. 3-(2,5-Dihydro-2,5-dioxo(1H)-pyrrole-1-yl)benzoic acid | C11H7NO4 | CID 86926 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound N-hydroxysuccinimide ester | 58626-38-3 [chemicalbook.com]

- 3. 3-マレイミド安息香酸 N-ヒドロキシスクシンイミドエステル crystalline | Sigma-Aldrich [sigmaaldrich.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. pubs.acs.org [pubs.acs.org]

The Lynchpin of Bioconjugation: A Technical Guide to 3-Maleimidobenzoic Acid's Mechanism of Action

For Immediate Release

A deep dive into the chemical intricacies of 3-Maleimidobenzoic acid (MBS) reveals its pivotal role as a heterobifunctional crosslinker in the landscape of modern bioconjugation. This guide serves as a technical resource for researchers, scientists, and drug development professionals, offering a comprehensive overview of its mechanism of action, detailed experimental protocols, and critical data for successful application.

At its core, this compound is a powerful tool for covalently linking molecules, bridging the gap between proteins, peptides, and other biomolecules with remarkable specificity.[1] Its utility stems from its heterobifunctional nature, possessing two distinct reactive groups: an N-hydroxysuccinimide (NHS) ester and a maleimide.[2] This dual functionality allows for a controlled, two-step conjugation process, which is fundamental to its widespread use in creating antibody-drug conjugates (ADCs), fluorescently labeled proteins, and immobilized enzymes for various assays and diagnostics.[1][3]

The Two-Step Mechanism: A Symphony of Controlled Reactions

The bioconjugation process using MBS is a sequential reaction that leverages the distinct reactivities of its functional groups.[4]

-

Amine Acylation: The first step involves the reaction of the NHS ester of MBS with primary amino groups (-NH2), typically found on the lysine residues of proteins. This reaction forms a stable amide bond and is most efficient at a pH range of 7.2 to 8.5. The result is an amine-containing molecule that is now "activated" with a maleimide group.

-

Thiol Addition: The second, and highly specific, step is the reaction of the maleimide group with a sulfhydryl (thiol) group (-SH), most commonly from the cysteine residues of a second protein or molecule.[3] This reaction, a Michael addition, proceeds with high efficiency and selectivity at a neutral pH range of 6.5 to 7.5, forming a stable thioether bond.[3][5] This high degree of selectivity is a key advantage, as it minimizes the formation of undesirable side products.[3]

It is this precise, two-step mechanism that allows for the directed conjugation of two different molecules, providing researchers with a high degree of control over the final bioconjugate.

Quantitative Data for Optimal Bioconjugation

To achieve successful and reproducible bioconjugation with MBS, it is crucial to adhere to optimized reaction parameters. The following tables summarize key quantitative data derived from established protocols.

| Parameter | Value | Reference |

| MBS Molar Excess (relative to amine-containing protein) | 10-fold to 20-fold | [5][6][7] |

| Reaction Time (Amine Acylation) | 30 minutes at room temperature or 2 hours at 4°C | [6][7] |

| pH (Amine Acylation) | 7.2 - 8.5 | |

| pH (Thiol Addition) | 6.5 - 7.5 | [3][5] |

| Spacer Arm Length | ~7.3 Å | [2] |

Table 1: Key Reaction Parameters for MBS Bioconjugation

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed methodology for a typical two-step bioconjugation reaction using MBS.

Protocol 1: Activation of an Amine-Containing Protein with MBS

-

Protein Preparation: Dissolve the amine-containing protein (Protein-NH2) in a suitable conjugation buffer (e.g., phosphate-buffered saline, PBS) at a pH of 7.2-7.5.[6] The recommended protein concentration is typically around 0.1 mM.[6][7]

-

MBS Reagent Preparation: Immediately before use, dissolve MBS in an organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF) to create a stock solution (e.g., 10 mM).[6] MBS is not readily soluble in aqueous solutions.[6]

-

Activation Reaction: Add the MBS stock solution to the protein solution to achieve a final 10- to 20-fold molar excess of MBS over the protein.[6][7]

-

Incubation: Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours at 4°C.[6][7]

-

Purification: Remove the excess, unreacted MBS using a desalting column or dialysis, equilibrated with a buffer suitable for the subsequent thiol reaction (pH 6.5-7.5).[6][7]

Protocol 2: Conjugation of the Maleimide-Activated Protein with a Thiol-Containing Molecule

-

Thiol-Containing Molecule Preparation: Ensure the sulfhydryl-containing molecule (Molecule-SH) is in a reduced state. If necessary, treat with a reducing agent like TCEP and subsequently remove the reducing agent.[5]

-

Conjugation Reaction: Immediately combine the maleimide-activated protein with the thiol-containing molecule in a conjugation buffer at pH 6.5-7.5.

-

Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

-

Quenching (Optional): To stop the reaction, a small molecule thiol such as cysteine or β-mercaptoethanol can be added to quench any unreacted maleimide groups.

-

Final Purification: Purify the final bioconjugate using methods such as size-exclusion chromatography or affinity chromatography to remove any unreacted molecules and byproducts.

Visualizing the Process: Diagrams of Mechanism and Workflow

To further elucidate the mechanism and experimental process, the following diagrams are provided.

Caption: The two-step reaction mechanism of MBS in bioconjugation.

Caption: A typical experimental workflow for bioconjugation using MBS.

Potential Challenges and Mitigation Strategies

While the maleimide-thiol reaction is highly efficient, there are potential side reactions to consider:

-

Maleimide Hydrolysis: The maleimide ring can undergo hydrolysis, especially at pH values above 7.5, rendering it unreactive towards thiols.[5][8] To mitigate this, it is recommended to work within the optimal pH range of 6.5-7.5 and use freshly prepared maleimide-activated proteins.[5]

-

Thiazine Rearrangement: A side reaction can occur when the maleimide conjugation involves an N-terminal cysteine, leading to the formation of a thiazine derivative.[9] This can be a concern for specific peptide conjugations.

-

Retro-Michael Reaction: The thioether bond formed can, under certain conditions, undergo a retro-Michael reaction, leading to the dissociation of the conjugate.[5][10] While generally stable under physiological conditions, this potential for reversibility should be considered in the design of long-term in vivo applications.[5][10]

Conclusion

This compound remains a cornerstone of bioconjugation chemistry due to its reliability, specificity, and well-defined mechanism of action. By understanding the intricacies of its two-step reaction, adhering to optimized protocols, and being mindful of potential side reactions, researchers can effectively harness the power of MBS to create novel bioconjugates for a wide array of applications in research, diagnostics, and therapeutics. This guide provides the foundational knowledge and practical data to empower scientists in their pursuit of innovative molecular constructs.

References

- 1. nbinno.com [nbinno.com]

- 2. MBS, m-Maleimidobenzoyl-N-hydroxysuccinimide ester - ChemiMartChemiMart [chemimart.de]

- 3. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 4. Conjugation of Peptide to Carrier Proteins via m-Maleimidobenzoyl-N-Hydroxysuccinimide Ester (MBS) | Springer Nature Experiments [experiments.springernature.com]

- 5. benchchem.com [benchchem.com]

- 6. labmartgh.com [labmartgh.com]

- 7. tools.thermofisher.com [tools.thermofisher.com]

- 8. vectorlabs.com [vectorlabs.com]

- 9. bachem.com [bachem.com]

- 10. Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

understanding the structure of 3-Maleimidobenzoic acid

An In-depth Technical Guide to 3-Maleimidobenzoic Acid: Structure, Properties, and Applications

Introduction

This compound is a heterobifunctional crosslinking reagent that has become an indispensable tool in the fields of biochemistry, drug development, and diagnostics.[1] Its unique structure, featuring two distinct reactive moieties, allows for the precise and stable covalent linkage of biomolecules, such as proteins and antibodies.[1] This capability is fundamental to the construction of complex bioconjugates, including antibody-drug conjugates (ADCs), and the development of sensitive diagnostic assays.[2][3] This guide provides a comprehensive overview of the structure, properties, and core applications of this compound for researchers, scientists, and professionals in drug development.

Core Structure and Physicochemical Properties

This compound, with the chemical formula C₁₁H₇NO₄, possesses a distinctive architecture comprising a maleimide group and a benzoic acid group.[1] This dual functionality is the key to its versatility as a crosslinker. The maleimide group demonstrates high reactivity towards sulfhydryl (thiol) groups, commonly found in the cysteine residues of proteins, while the carboxylic acid group serves as an attachment point for a wide range of molecules.[4]

A summary of its key physicochemical properties is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Synonyms | 3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid, N-(3-Benzoic acid)maleimide | [1] |

| CAS Number | 17057-07-7 | [1] |

| Molecular Formula | C₁₁H₇NO₄ | [1] |

| Molecular Weight | 217.18 g/mol | [1] |

| Appearance | Light yellow powder | [1] |

| Purity | ≥ 95% (NMR) | [1] |

| MDL Number | MFCD00022572 | [1] |

Below is a diagram illustrating the chemical structure of this compound.

References

introduction to 3-Maleimidobenzoic acid as a heterobifunctional crosslinker

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-Maleimidobenzoic acid, focusing on its activated form, m-Maleimidobenzoyl-N-hydroxysuccinimide ester (MBS), a cornerstone heterobifunctional crosslinker in bioconjugation. We delve into its chemical properties, mechanism of action, and detailed protocols for its application, particularly in the development of antibody-drug conjugates (ADCs) and other protein modifications.

Core Concepts: Understanding MBS

MBS is a pivotal tool for covalently linking molecules, bridging an amine group on one molecule to a sulfhydryl group on another.[1] It contains two distinct reactive moieties: an N-hydroxysuccinimide (NHS) ester that targets primary amines (like those on lysine residues in proteins) and a maleimide group that specifically reacts with sulfhydryl groups (such as those on cysteine residues).[2][3] This dual reactivity allows for controlled, stepwise conjugation, minimizing the formation of unwanted polymers or self-conjugated products.[4] MBS is particularly valuable in the creation of immunotoxins and antibody-enzyme conjugates.[2][5]

Quantitative Data Summary

The physical and chemical properties of MBS are critical for designing successful conjugation experiments. The data below is summarized for quick reference.

| Property | Value | Source(s) |

| Full Chemical Name | m-Maleimidobenzoyl-N-hydroxysuccinimide ester | [6][7] |

| Molecular Weight | 314.25 g/mol | [5][6][8] |

| Spacer Arm Length | 7.3 Å | [7][8] |

| Reactivity Group 1 | N-hydroxysuccinimide (NHS) Ester | [2][6] |

| Target for Group 1 | Primary Amines (-NH₂) | [2][8] |

| Optimal pH for Group 1 | 7.0 - 9.0 | [2][3][6] |

| Reactivity Group 2 | Maleimide | [2][6] |

| Target for Group 2 | Sulfhydryls/Thiols (-SH) | [2][8] |

| Optimal pH for Group 2 | 6.5 - 7.5 | [2][3][6] |

| Solubility | Water-insoluble; Soluble in DMSO and DMF | [2][6][8] |

| Cleavability | Non-cleavable | [7][8] |

| Storage | Desiccated at 4°C or -20°C | [2][5][6][8] |

Mechanism of Action: A Two-Step Process

The utility of MBS lies in its ability to facilitate a structured, two-step conjugation reaction. This process ensures that the desired biomolecules are linked with high specificity.

Step 1: Activation of the Amine-Containing Molecule

The first step involves the reaction of the NHS ester end of MBS with a primary amine on the first protein (Protein 1), typically an antibody. This reaction forms a stable amide bond and results in an "activated" protein that now carries a maleimide group. The optimal pH for this amine reaction is between 7 and 9.[2][3][6] It's important to note that the NHS ester can undergo hydrolysis in aqueous solutions, a competing reaction that increases with higher pH.[2]

Caption: Reaction of an amine-containing protein with the MBS NHS-ester.

Step 2: Conjugation to the Sulfhydryl-Containing Molecule

Once the excess, unreacted MBS is removed, the maleimide-activated Protein 1 is introduced to the second molecule (Protein 2 or a drug) which contains a free sulfhydryl group. The maleimide group reacts specifically with the sulfhydryl to form a stable thioether bond, completing the crosslink.[2] This reaction is most efficient at a pH range of 6.5-7.5.[2][3][6] At a pH above 7.5, the maleimide group can also hydrolyze or react with amines, reducing its specificity.[2]

Caption: Reaction of the activated protein with a sulfhydryl-containing molecule.

Detailed Experimental Protocols

The following is a generalized two-step protocol for protein-protein conjugation using MBS. Optimization is often necessary for specific applications.

Materials

-

Amine-containing Protein (Protein-NH₂): e.g., Antibody

-

Sulfhydryl-containing Molecule (Molecule-SH): e.g., Enzyme, Thiolated Drug

-

MBS Crosslinker: (m-Maleimidobenzoyl-N-hydroxysuccinimide ester)

-

Organic Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5. Other amine- and sulfhydryl-free buffers can be used.[2]

-

Desalting Columns: For buffer exchange and removal of excess crosslinker.

Protocol: Step 1 - Maleimide-Activation of Protein-NH₂

-

Preparation of Protein-NH₂: Dissolve the amine-containing protein in Conjugation Buffer to a concentration of 0.1 mM (e.g., 5 mg/mL for a 50 kDa protein).[2]

-

Preparation of MBS: Immediately before use, dissolve MBS in DMF or DMSO to create a 10 mM stock solution (e.g., 3.14 mg of MBS in 1 mL of DMSO).[2]

-

Reaction: Add a 10- to 50-fold molar excess of the MBS stock solution to the protein solution.[2] For example, add 100 µL of 10 mM MBS to 1 mL of the 0.1 mM protein solution for a 10-fold molar excess.[2]

-

Incubation: Incubate the reaction for 30 minutes at room temperature or for 2 hours at 4°C.[2]

-

Removal of Excess MBS: Immediately following incubation, remove non-reacted MBS using a desalting column equilibrated with the Conjugation Buffer.[2] This step is crucial to prevent the Molecule-SH in the next step from reacting with free MBS.

Protocol: Step 2 - Conjugation to Molecule-SH

-

Preparation of Molecule-SH: Ensure the sulfhydryl-containing molecule is prepared and ready for conjugation. If the sulfhydryls are present as disulfide bonds (e.g., in an antibody hinge region), they must first be reduced. This can be achieved using agents like TCEP or 2-MEA, followed by removal of the reducing agent via a desalting column.[2]

-

Conjugation Reaction: Combine the desalted, maleimide-activated Protein-NH₂ with the Molecule-SH in a desired molar ratio.

-

Incubation: Incubate the mixture for 30 minutes at room temperature or for 2 hours at 4°C. The reaction is typically complete within this time, but longer incubation is also possible.[2]

-

(Optional) Quenching: To stop the reaction or to block any remaining unreacted maleimide groups, a small molecule thiol like cysteine or 2-mercaptoethanol can be added.

-

Purification: The final conjugate can be purified from unconjugated molecules and byproducts using methods such as size exclusion chromatography (SEC).

Experimental Workflow Visualization

The entire two-step conjugation process, from starting materials to the final purified product, is outlined in the diagram below.

Caption: A complete workflow for a two-step bioconjugation using MBS.

References

- 1. Conjugation of Peptide to Carrier Proteins via m-Maleimidobenzoyl-N-Hydroxysuccinimide Ester (MBS) | Springer Nature Experiments [experiments.springernature.com]

- 2. labmartgh.com [labmartgh.com]

- 3. 3-N-Maleimidobenzoic Acid-NHS (MBS) Heterobifunctional Crosslinker - Creative Biolabs [creative-biolabs.com]

- 4. info.gbiosciences.com [info.gbiosciences.com]

- 5. medkoo.com [medkoo.com]

- 6. cyanagen.com [cyanagen.com]

- 7. MBS Crosslinker 1 gram - m-Maleimidobenzoyl-N-hydroxysuccinimide ester (MBS) - ProteoChem [proteochem.com]

- 8. Thermo Scientific™ MBS (m-maleimidobenzoyl-N-hydroxysuccinimide ester) | LabMart Limited [labmartgh.com]

A Technical Guide to the Solubility of 3-Maleimidobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 3-Maleimidobenzoic acid. Due to the limited availability of public quantitative solubility data for this specific compound, this document focuses on providing a robust experimental framework for its determination. The methodologies outlined herein are based on established principles for assessing the solubility of organic compounds, ensuring reliable and reproducible results for research and development applications.

Introduction to this compound

This compound is a bifunctional molecule containing both a maleimide group and a carboxylic acid. This unique structure makes it a valuable reagent in bioconjugation and materials science. The maleimide moiety can selectively react with thiols, while the carboxylic acid can be activated to form amide bonds or other derivatives. Understanding its solubility in various solvents is critical for its effective use in synthetic and formulation workflows.

Predicted Solubility Profile

Based on its chemical structure, a qualitative solubility profile for this compound can be predicted. The presence of the polar carboxylic acid group suggests some solubility in polar protic solvents like water and alcohols, particularly at higher pH where the carboxylate salt can form. The aromatic ring and the maleimide group contribute to its nonpolar character, suggesting potential solubility in some organic solvents. However, empirical determination is necessary for quantitative assessment.

Quantitative Solubility Data

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[1][2][3]

Objective: To determine the equilibrium solubility of this compound in a selection of relevant solvents.

Materials:

-

This compound (high purity)

-

Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, Ethanol, Methanol, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile, Tetrahydrofuran (THF), Dichloromethane)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

-

Add a known volume of each selected solvent to the respective vials.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours.[4] Preliminary experiments may be needed to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to sediment.

-

To separate the saturated solution from the undissolved solid, two common methods can be used:

-

Centrifugation: Centrifuge the vials at a high speed to pellet the excess solid.

-

Filtration: Carefully draw the supernatant into a syringe and filter it through a syringe filter into a clean vial. This method is often preferred to ensure no solid particles are carried over.[4]

-

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Analyze the standard solutions and the filtered saturated solutions using a suitable analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Generate a calibration curve from the standard solutions.

-

Determine the concentration of this compound in the saturated solution samples by comparing their analytical response to the calibration curve. This concentration represents the solubility of the compound in that solvent at the specified temperature.

-

Data Presentation:

The determined solubility values should be compiled into a clear and structured table for easy comparison.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Water | 25 | Experimental Value | Calculated Value |

| PBS (pH 7.4) | 25 | Experimental Value | Calculated Value |

| Ethanol | 25 | Experimental Value | Calculated Value |

| Methanol | 25 | Experimental Value | Calculated Value |

| DMSO | 25 | Experimental Value | Calculated Value |

| DMF | 25 | Experimental Value | Calculated Value |

| Acetonitrile | 25 | Experimental Value | Calculated Value |

| THF | 25 | Experimental Value | Calculated Value |

| Dichloromethane | 25 | Experimental Value | Calculated Value |

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the solubility of this compound using the shake-flask method.

Caption: Workflow for determining the solubility of this compound.

Conclusion

While specific quantitative solubility data for this compound is not widely published, this guide provides the necessary framework for researchers and drug development professionals to determine it accurately and reliably. The provided experimental protocol for the shake-flask method, along with the logical workflow diagram, offers a clear and structured approach to generating this critical physicochemical data. Understanding the solubility of this compound in various solvents is fundamental to its successful application in diverse scientific and industrial settings.

References

An In-depth Technical Guide to 3-Maleimidobenzoic acid for Protein Crosslinking

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Maleimidobenzoic acid N-hydroxysuccinimide ester (MBS) is a heterobifunctional crosslinking reagent widely employed in bioconjugation.[1][2] It serves as a molecular bridge, covalently connecting two different molecules, typically proteins.[3] This capability is crucial in various research and therapeutic applications, from preparing immunogens and enzyme conjugates to developing sophisticated antibody-drug conjugates (ADCs).[1][4]

MBS contains two distinct reactive groups: an N-hydroxysuccinimide (NHS) ester and a maleimide group, connected by a rigid aromatic spacer.[5][6] The NHS ester specifically reacts with primary amines (such as the side chain of lysine residues) on a protein, while the maleimide group targets sulfhydryl groups (from cysteine residues).[7] This dual reactivity allows for controlled, stepwise conjugation, making MBS a valuable tool for creating well-defined bioconjugates.[8]

This guide provides a comprehensive overview of the technical aspects of using MBS for protein crosslinking, including its chemical properties, mechanism of action, detailed experimental protocols, and critical considerations for its application.

Core Properties and Specifications

A clear understanding of the physicochemical properties of MBS is essential for its effective use in crosslinking experiments.

| Property | Value | References |

| Full Chemical Name | This compound N-hydroxysuccinimide ester | [3] |

| Synonyms | m-Maleimidobenzoyl-N-hydroxysuccinimide ester, MBS | [2] |

| CAS Number | 58626-38-3 | [9] |

| Molecular Formula | C₁₅H₁₀N₂O₆ | [9] |

| Molecular Weight | 314.25 g/mol | [9] |

| Spacer Arm Length | 7.3 Å (Angstroms) | [10] |

| Melting Point | 175-177 °C | [7] |

| Solubility | Insoluble in water; Soluble in organic solvents like DMSO and DMF. | [7] |

| Reactive Groups | N-hydroxysuccinimide (NHS) ester, Maleimide | [5] |

| Target Functional Groups | Primary amines (-NH₂), Sulfhydryls (-SH) | [7] |

| Storage Conditions | -20°C, desiccated.[7] Reagent is moisture-sensitive.[8] |

Mechanism of Action

The crosslinking process with MBS is a two-step reaction, leveraging the different reactivity of its NHS ester and maleimide groups. This allows for specific and controlled conjugation of two distinct proteins or molecules.

-

Amine Reaction (Activation Step): The NHS ester reacts with primary amines, typically on lysine residues of the first protein (Protein-NH₂), to form a stable amide bond. This reaction is most efficient at a pH range of 7.0-9.0.[7]

-

Sulfhydryl Reaction (Conjugation Step): The maleimide group reacts with a sulfhydryl group, usually from a cysteine residue on the second protein (Protein-SH), forming a stable thioether bond. This reaction is most specific and efficient at a pH range of 6.5-7.5.[7]

The sequential nature of these reactions allows for the purification of the maleimide-activated intermediate protein before introducing the second, sulfhydryl-containing molecule. This minimizes the formation of unwanted homoconjugates.[8]

Reaction Stability Considerations

While the thioether bond formed by the maleimide-sulfhydryl reaction is generally stable, it can be susceptible to a retro-Michael reaction, especially in the presence of other thiols like glutathione in vivo.[11][12] This can lead to the cleavage of the conjugate, which is a significant concern in the development of therapeutics like ADCs, as it can cause premature release of the cytotoxic payload.[11] Strategies to enhance the stability of this linkage, such as hydrolysis of the succinimide ring, have been developed.[13]

Visualizing the Crosslinking Process

MBS Reaction Mechanism

The following diagram illustrates the two-step reaction mechanism of MBS.

Caption: The two-step reaction of MBS with amine and sulfhydryl groups.

General Experimental Workflow

This diagram outlines the typical workflow for creating a protein-protein conjugate using MBS.

Caption: A typical experimental workflow for protein conjugation using MBS.

Detailed Experimental Protocols

The following protocols provide a general framework for using MBS. Optimal conditions, such as the molar excess of the crosslinker, may need to be determined empirically for specific applications.[14]

Protocol 1: Two-Step Protein-Protein Crosslinking

This protocol is adapted for conjugating an amine-containing protein (Protein-NH₂) to a sulfhydryl-containing protein (Protein-SH).

Materials:

-

Protein-NH₂ (e.g., an antibody)

-

Protein-SH (e.g., an enzyme with a free cysteine)

-

MBS (m-Maleimidobenzoyl-N-hydroxysuccinimide ester)

-

Organic Solvent: Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5. Avoid buffers containing primary amines (like Tris) or sulfhydryls.[8]

-

Desalting Columns

Procedure:

Part A: Activation of Protein-NH₂ with MBS

-

Prepare Protein-NH₂: Dissolve the amine-containing protein in Conjugation Buffer to a concentration of 0.1 mM (e.g., 5 mg/mL for a 50 kDa protein).[8]

-

Prepare MBS Solution: Immediately before use, dissolve MBS in DMSO or DMF to create a 10 mM stock solution (e.g., 3.14 mg of MBS in 1 mL of DMSO).[8]

-

Reaction: Add the MBS stock solution to the Protein-NH₂ solution to achieve a final 10- to 50-fold molar excess of MBS over the protein.[8][14] For example, add 100 µL of 10 mM MBS to 1 mL of 0.1 mM Protein-NH₂ for a 10-fold molar excess.

-

Incubation: Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours at 4°C with gentle stirring.[8]

-

Removal of Excess MBS: Remove non-reacted MBS using a desalting column equilibrated with Conjugation Buffer.[8] The maleimide-activated protein is now ready for the next step.

Part B: Conjugation to Protein-SH

-

Prepare Protein-SH: Ensure the sulfhydryl-containing protein is in a reduced state and dissolved in Conjugation Buffer. If necessary, treat with a reducing agent like TCEP and subsequently remove the reducing agent.

-

Conjugation Reaction: Immediately mix the maleimide-activated Protein-NH₂ (from Part A, step 5) with the Protein-SH. The molar ratio of the two proteins should be optimized for the desired final product.

-

Incubation: Incubate the mixture for 30 minutes at room temperature or for 2 hours at 4°C.[8]

-

Quenching (Optional): To quench any unreacted maleimide groups, a small molecule thiol like cysteine or β-mercaptoethanol can be added.

-

Purification: Purify the final conjugate from unreacted proteins and byproducts using methods such as size-exclusion or ion-exchange chromatography.

Protocol 2: Hapten-Carrier Conjugation for Antibody Production

This protocol is specifically for coupling a cysteine-containing synthetic peptide (hapten) to a carrier protein like Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[15]

Materials:

-

Carrier Protein: KLH or BSA

-

Peptide: Synthetic peptide containing a terminal cysteine residue

-

MBS, Organic Solvent, Conjugation and Desalting materials as in Protocol 1.

Procedure:

-

Activate Carrier Protein:

-

Purify Activated Carrier: Pass the reaction mixture through a desalting column (e.g., PD-10) equilibrated with phosphate buffer (pH 6.0) to remove excess MBS.[15]

-

Prepare Peptide: Dissolve 5 mg of the cysteine-containing peptide in 100 µL of DMF.[15] Note: DMF is used here to aid in solubilizing potentially hydrophobic peptides.[15]

-

Conjugation:

-

Final Steps:

-

The resulting conjugate can be lyophilized for storage. Adding ammonium bicarbonate (to 0.1 M) can aid in this process.[15]

-

The conjugate is now ready for use in animal immunization protocols.

-

Applications in Research and Drug Development

MBS is a versatile crosslinker with numerous applications:

-

Antibody-Drug Conjugates (ADCs): MBS and similar linkers are fundamental in the construction of ADCs, where a potent cytotoxic drug is attached to a monoclonal antibody. The antibody directs the drug to cancer cells, increasing efficacy and reducing off-target toxicity.[12][16]

-

Enzyme-Antibody Conjugates: Used in immunoassays like ELISA, where an enzyme is linked to an antibody for signal detection.[8]

-

Hapten-Carrier Conjugation: Small molecules (haptens) are conjugated to larger carrier proteins to elicit a robust immune response for antibody production.[2][15]

-

Protein-Protein Interaction Studies: By crosslinking proteins that are in close proximity, MBS can help identify or confirm protein interactions within a complex.

Quantitative Data and Reaction Parameters

Optimizing crosslinking reactions requires careful control of several parameters. The table below summarizes key quantitative aspects for reactions involving MBS.

| Parameter | Recommended Value / Range | Notes | References |

| Reaction pH (Amine) | 7.0 - 9.0 | NHS ester hydrolysis increases at higher pH, competing with the amine reaction. | [7][8] |

| Reaction pH (Sulfhydryl) | 6.5 - 7.5 | Maleimide group specificity for sulfhydryls is optimal in this range. Above pH 7.5, reaction with amines can occur, and hydrolysis of the maleimide group increases. | [7][8] |

| Molar Excess of MBS | 10- to 50-fold over protein | A higher molar excess is often needed for more dilute protein solutions. Empirical testing is recommended to find the optimal ratio for the desired level of modification. | [8][14] |

| Reaction Time | 30 minutes to 2 hours | Longer incubation times are used at lower temperatures (4°C) to slow hydrolysis and favor the desired reaction. | [8] |

| Protein Concentration | ~0.1 mM (e.g., 2-10 mg/mL) | This is a typical starting concentration; adjustments may be necessary based on the specific proteins. | [8][14] |

| Solvent for MBS | DMSO or DMF | MBS is not water-soluble. The final concentration of the organic solvent in the aqueous reaction buffer should typically be kept below 10% to avoid protein denaturation. | [8] |

Conclusion

This compound (MBS) is a powerful and widely used heterobifunctional crosslinker. Its ability to specifically and sequentially link amine- and sulfhydryl-containing molecules makes it an indispensable tool in protein chemistry, immunology, and drug development. By understanding its chemical properties, mechanism of action, and the critical parameters outlined in this guide, researchers can effectively design and execute crosslinking experiments to generate well-defined and functional bioconjugates for a wide array of scientific applications.

References

- 1. Conjugation of Peptide to Carrier Proteins via m-Maleimidobenzoyl-N-Hydroxysuccinimide Ester (MBS) | Springer Nature Experiments [experiments.springernature.com]

- 2. MBS Crosslinker 1 gram - m-Maleimidobenzoyl-N-hydroxysuccinimide ester (MBS) - ProteoChem [proteochem.com]

- 3. This compound N-hydroxysuccinimide ester | 58626-38-3 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. 3-N-Maleimidobenzoic Acid-NHS (MBS) Heterobifunctional Crosslinker - Creative Biolabs [creative-biolabs.com]

- 6. cephamls.com [cephamls.com]

- 7. cyanagen.com [cyanagen.com]

- 8. labmartgh.com [labmartgh.com]

- 9. scbt.com [scbt.com]

- 10. Thermo Scientific MBS (m-maleimidobenzoyl-N-hydroxysuccinimide ester) 50 mg | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.com]

- 11. benchchem.com [benchchem.com]

- 12. d-nb.info [d-nb.info]

- 13. pubs.acs.org [pubs.acs.org]

- 14. tools.thermofisher.com [tools.thermofisher.com]

- 15. An Improved Protocol for Coupling Synthetic Peptides to Carrier Proteins for Antibody Production Using DMF to Solubilize Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

Stability and Storage Conditions of 3-Maleimidobenzoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-Maleimidobenzoic acid. Understanding the chemical stability of this reagent is critical for its effective use in bioconjugation, drug delivery, and other research applications, ensuring the reliability and reproducibility of experimental outcomes. This document outlines the key degradation pathways, recommended storage protocols, and methodologies for assessing the stability of this compound.

Chemical Stability Profile

This compound, an N-aryl maleimide, exhibits a specific stability profile that researchers must consider. The maleimide group is susceptible to hydrolysis, which is the primary degradation pathway. The rate of this hydrolysis is influenced by several factors, including pH, temperature, and the presence of nucleophiles.

Key Stability Characteristics:

-

pH Sensitivity: The maleimide ring is most stable at a slightly acidic to neutral pH (around 6.5-7.5). In alkaline conditions, the rate of hydrolysis increases significantly.

-

Aqueous Instability: As an aryl maleimide, this compound is generally less stable in aqueous solutions compared to its N-alkyl maleimide counterparts.[1] This is attributed to the electron-withdrawing nature of the aromatic ring, which makes the maleimide ring more susceptible to nucleophilic attack by water.

The primary degradation product of this compound in the presence of water is the corresponding maleamic acid, which is formed by the opening of the maleimide ring. This degradation product is inactive for conjugation with thiols.

Recommended Storage and Handling

Proper storage and handling are paramount to preserving the integrity and reactivity of this compound. Adherence to these conditions will minimize degradation and ensure consistent performance in its applications.

Summary of Recommended Storage and Handling Conditions:

| Parameter | Recommendation | Rationale |

| Temperature | Store at -20°C.[2][3] | Minimizes hydrolysis and other potential degradation reactions. |

| Humidity | Store in a dry, desiccated environment. | The maleimide group is susceptible to hydrolysis. |

| Light Exposure | Protect from light. | To prevent potential photolytic degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) if possible for long-term storage. | Reduces the risk of oxidative degradation. |

| Handling | Allow the container to warm to room temperature before opening to prevent moisture condensation. Use only in a well-ventilated area and avoid inhalation of dust.[4] | Prevents introduction of moisture and ensures user safety. |

Degradation Pathways

The principal degradation pathway for this compound is the hydrolysis of the maleimide ring. This process is catalyzed by both acidic and basic conditions, with a significantly faster rate observed at higher pH.

Experimental Protocols for Stability Assessment

To ensure the quality and reliability of this compound for experimental use, its stability can be assessed using established analytical methods. A forced degradation study is a common approach to identify potential degradation products and establish a stability-indicating method.

Forced Degradation Study Protocol

A forced degradation study intentionally exposes the compound to harsh conditions to accelerate degradation and identify potential degradation products.[5]

Objective: To identify the degradation products of this compound under various stress conditions and to develop a stability-indicating analytical method.

Stress Conditions:

| Stress Condition | Protocol |

| Acidic Hydrolysis | Dissolve this compound in a suitable organic solvent (e.g., acetonitrile) and then dilute with 0.1 M HCl. Incubate at 60°C for 24 hours. |

| Basic Hydrolysis | Dissolve this compound in a suitable organic solvent and then dilute with 0.1 M NaOH. Incubate at room temperature for 1 hour. |

| Oxidative Degradation | Dissolve this compound in a suitable organic solvent and treat with 3% hydrogen peroxide at room temperature for 24 hours. |

| Thermal Degradation | Store the solid compound at 60°C for 48 hours. |

| Photolytic Degradation | Expose the solid compound to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. |

Analytical Method:

High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method for analyzing the stability of this compound.[6]

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) and acetonitrile with 0.1% TFA.

-

Detection: UV detection at a wavelength determined by the UV spectrum of this compound (typically around 254 nm).

-

Analysis: Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

Real-Time Stability Study Protocol

A real-time stability study assesses the degradation of the compound under recommended storage conditions over a prolonged period.

Objective: To determine the shelf-life of this compound under recommended storage conditions.

Methodology:

-

Store multiple aliquots of solid this compound at the recommended storage condition (-20°C, protected from light and moisture).

-

At predetermined time points (e.g., 0, 3, 6, 12, 24 months), remove an aliquot.

-

Allow the aliquot to equilibrate to room temperature before opening.

-

Prepare a solution of the compound in a suitable solvent.

-

Analyze the solution by a validated stability-indicating HPLC method to determine the purity and content of this compound.

-

Compare the results to the initial time point to assess the extent of degradation.

Conclusion

The stability of this compound is a critical factor for its successful application in scientific research. The primary degradation pathway is hydrolysis of the maleimide ring, which is accelerated by alkaline conditions. To maintain the integrity and reactivity of this reagent, it is essential to store it at -20°C in a dry, dark environment. Researchers should consider performing stability assessments, particularly for long-term studies or when using the reagent in aqueous solutions, to ensure the quality of their results. The protocols outlined in this guide provide a framework for conducting such stability studies.

References

- 1. rjpn.org [rjpn.org]

- 2. resolvemass.ca [resolvemass.ca]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Shelf-Life of ɛ-Lysyl-3-(Trimethylstannyl)Benzamide Immunoconjugates, Precursors for 211At Labeling of Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 3-Maleimidobenzoic Acid in Antibody-Drug Conjugates: A Technical Guide

Introduction

Antibody-Drug Conjugates (ADCs) are a powerful class of targeted cancer therapies that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing ability of a cytotoxic drug.[1][2][3] The linker molecule, which connects the antibody to the drug, is a critical component that dictates the ADC's stability, pharmacokinetics, and mechanism of action.[1][3][] 3-Maleimidobenzoic acid (MBS) and its derivatives are key heterobifunctional crosslinkers used in the construction of ADCs. This guide provides a detailed technical overview of the role of MBS in ADC development, focusing on its conjugation chemistry, experimental protocols, and impact on ADC performance.

Core Function of this compound

This compound is a heterobifunctional crosslinker, meaning it possesses two distinct reactive groups: a maleimide group and a carboxylic acid group .[5] This dual functionality allows for the sequential and controlled conjugation of a drug to an antibody.

-

Maleimide Group: This group reacts specifically with sulfhydryl (thiol) groups (-SH), which are present in the cysteine residues of proteins.[5][] This reaction, a Michael addition, forms a stable thioether bond, securely attaching the linker to the antibody.[][7] The reaction is highly efficient and specific for thiols within a pH range of 6.5 to 7.5.[]

-

Carboxylic Acid Group: This group serves as an attachment point for the cytotoxic drug.[5] It is typically activated, often by converting it into an N-hydroxysuccinimide (NHS) ester, to facilitate a reaction with an amine group on the drug molecule, forming a stable amide bond.[1][8]

The N-hydroxysuccinimide ester of MBS, known as this compound N-hydroxysuccinimide ester, is a widely used reagent for this purpose.[8]

Conjugation Chemistry: The Step-by-Step Process

The use of MBS or its activated NHS ester form in ADC synthesis generally follows a two-part strategy: linking the drug to the linker and then conjugating the drug-linker complex to the antibody.

Part 1: Preparation of the Drug-Linker Complex

-

Activation of MBS (if necessary): The carboxylic acid of MBS is activated to facilitate its reaction with the drug. This is commonly achieved by reacting MBS with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide like DCC (N,N'-dicyclohexylcarbodiimide) to form the MBS-NHS ester.[1]

-

Conjugation to the Drug: The activated MBS-NHS ester is then reacted with a cytotoxic drug that contains a primary or secondary amine group. This reaction forms a stable amide bond, creating the maleimide-functionalized drug-linker complex.

Part 2: Conjugation to the Antibody

-

Antibody Preparation: The interchain disulfide bonds in the hinge region of the antibody (typically an IgG1) are partially or fully reduced to generate free sulfhydryl groups.[9] Common reducing agents include dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP).[9][10] This step is critical as it exposes the cysteine residues for conjugation.

-

Thiol-Maleimide Reaction: The maleimide group of the drug-linker complex is then reacted with the free sulfhydryl groups on the reduced antibody.[] This Michael addition reaction forms a stable thioether bond, covalently linking the drug payload to the antibody.[][7]

-

Purification: The resulting ADC is purified to remove any unconjugated drug-linker, free drug, and other reactants.

The following diagram illustrates the general workflow for ADC synthesis using a maleimide-based linker.

Detailed Experimental Protocols

The following are generalized protocols based on established bioconjugation principles.[1][9] Specific conditions may vary depending on the antibody, drug, and linker used.

Protocol 1: Antibody Reduction

-

Buffer Preparation: Prepare a phosphate-buffered saline (PBS) solution containing an EDTA-based chelating agent (e.g., 1 mM DTPA) to prevent re-oxidation of sulfhydryl groups.

-

Antibody Preparation: Dialyze the monoclonal antibody into the prepared buffer. Adjust the antibody concentration to a working range (e.g., 2.5-10 mg/mL).[9]

-

Reduction: Add a calculated molar excess of a reducing agent like DTT or TCEP to the antibody solution.[9] The amount of reducing agent will determine the number of disulfide bonds reduced and thus the final drug-to-antibody ratio (DAR).

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 30-90 minutes).[9][10]

-

Purification: Remove the excess reducing agent by passing the solution through a desalting column (e.g., Sephadex G-25) equilibrated with the reaction buffer.[9]

Protocol 2: Conjugation of Drug-Linker to Reduced Antibody

-

Drug-Linker Preparation: Dissolve the maleimide-activated drug-linker in an organic solvent such as DMSO to create a stock solution.[9]

-

Conjugation Reaction: Add a slight molar excess of the drug-linker solution to the chilled, reduced antibody solution with gentle mixing.[9] The final concentration of the organic solvent should typically be kept low (e.g., <10%) to maintain antibody stability.

-

Incubation: Allow the reaction to proceed for a set time (e.g., 1-2 hours) at a controlled low temperature (e.g., 4°C or on ice) to form the thioether bond.[9]

-

Quenching: Quench the reaction by adding a molar excess of a thiol-containing molecule, such as N-acetylcysteine or cysteine, to react with any remaining unreacted maleimide groups.[9]

-

Purification: Purify the resulting ADC using methods such as size-exclusion chromatography (SEC) or tangential flow filtration to remove unreacted drug-linker, quenching agent, and any aggregated protein.

Quantitative Data and ADC Characterization

The performance of an ADC is evaluated using several key quantitative metrics. The use of maleimide linkers directly impacts these parameters.

Drug-to-Antibody Ratio (DAR)

The DAR is the average number of drug molecules conjugated to one antibody and is a critical quality attribute that influences the ADC's efficacy and toxicity.[7]

-

Measurement Techniques: DAR is commonly determined using techniques such as Hydrophobic Interaction Chromatography (HIC) and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[11] Mass Spectrometry (LC-MS) is also used for precise mass determination of different drug-loaded species.

-

Typical Values: For ADCs using cysteine-maleimide chemistry, a heterogeneous mixture of species with DAR values of 0, 2, 4, 6, and 8 is often produced, with an average DAR typically targeted between 3.5 and 4.[11][12]

| Technique | Principle | Information Provided |

| UV/Vis Spectroscopy | Measures absorbance at two wavelengths (one for the antibody, one for the drug).[7] | Average DAR.[7] |

| HIC-HPLC | Separates ADC species based on hydrophobicity.[11] | Distribution of DAR species (DAR 0, 2, 4, etc.).[11] |

| RP-HPLC | Separates light and heavy chains of the reduced ADC. | DAR for light and heavy chains. |

| LC-MS | Measures the mass of the intact or reduced ADC species. | Precise mass of each DAR species, confirming conjugation. |

Stability of the Maleimide Linkage

A significant challenge with traditional maleimide linkers is the potential for the thioether bond to undergo a retro-Michael reaction, leading to premature release of the drug-linker from the antibody.[12][13]

-

Payload Transfer: Studies have shown that the released maleimide-containing drug-linker can be transferred to other thiol-containing proteins in plasma, most notably serum albumin.[14][15][16] This can lead to a discrepancy between the measured loss of DAR and the concentration of free payload in circulation.[14][15][16]

-

Improving Stability: To address this instability, next-generation maleimides have been developed. These include strategies like succinimide ring hydrolysis, which can be facilitated by incorporating hydrolysis-assisting groups into the linker to create a more stable, ring-opened structure.[13] Other approaches involve using substituted maleimides, such as dithiomaleimides (DTM) or dibromomaleimides (DBM), which form more stable re-bridged disulfide bonds.[17]

The diagram below illustrates the instability of the thiosuccinimide linkage and the stabilizing effect of hydrolysis.

Conclusion

This compound and its derivatives are foundational tools in the construction of antibody-drug conjugates. The specific and efficient reaction of the maleimide group with antibody cysteine residues provides a reliable method for attaching cytotoxic payloads. However, the stability of the resulting thioether linkage is a critical consideration. While challenges such as the retro-Michael reaction exist, ongoing innovations in linker chemistry, including the development of next-generation maleimides, are leading to more stable and effective ADCs. A thorough understanding of the conjugation chemistry, detailed experimental control, and robust analytical characterization are paramount for the successful development of ADCs utilizing maleimide-based linkers.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. boris-portal.unibe.ch [boris-portal.unibe.ch]

- 5. nbinno.com [nbinno.com]

- 7. benchchem.com [benchchem.com]

- 8. 3-马来酰亚胺基苯甲酸 N -羟基琥珀酰亚胺酯 crystalline | Sigma-Aldrich [sigmaaldrich.com]

- 9. broadpharm.com [broadpharm.com]

- 10. Next generation maleimides enable the controlled assembly of antibody–drug conjugates via native disulfide bond bridging - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent Advances in Drug–Antibody Ratio Determination of Antibody–Drug Conjugates [jstage.jst.go.jp]

- 12. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Where Did the Linker-Payload Go? A Quantitative Investigation on the Destination of the Released Linker-Payload from an Antibody-Drug Conjugate with a Maleimide Linker in Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. Impact of Maleimide Disubstitution on Chemical and Biological Characteristics of HER2 Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Protein Labeling with 3-Maleimidobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Maleimidobenzoic acid (3-MBA) is a heterobifunctional crosslinker essential for the precise, covalent modification of proteins. Its utility lies in its two distinct reactive moieties: a maleimide group and a carboxylic acid group. The maleimide group selectively reacts with the sulfhydryl (thiol) group of cysteine residues, forming a stable thioether bond. This specificity allows for site-directed labeling of proteins. The carboxylic acid group provides a versatile handle for subsequent conjugation to other molecules, such as fluorescent probes, affinity tags, or drug molecules, through standard amine-reactive chemistry. This two-step labeling strategy offers researchers significant control over the construction of complex bioconjugates.

These application notes provide detailed protocols for the labeling of proteins with this compound and the subsequent modification of the introduced carboxyl group.

Data Presentation

Table 1: Recommended Reaction Conditions for Protein Labeling with this compound

| Parameter | Recommended Range | Notes |

| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction efficiency. |

| 3-MBA to Protein Molar Ratio | 10:1 to 20:1 | A molar excess of 3-MBA is recommended to drive the reaction to completion. This may need optimization for specific proteins. |

| Reaction Buffer | Phosphate-buffered saline (PBS), HEPES, Tris | Buffer should be free of thiol-containing reagents. |

| pH | 7.0 - 7.5 | Optimal for the specific reaction between maleimides and thiols. |

| Temperature | Room Temperature (20-25°C) or 4°C | Room temperature for 2 hours or 4°C overnight are typical conditions. Lower temperatures may be preferable for sensitive proteins. |

| Reaction Time | 2 hours to overnight | Reaction progress can be monitored by analytical techniques. |

| Reducing Agent (optional) | TCEP (tris(2-carboxyethyl)phosphine) | A 10-100 fold molar excess of TCEP can be used to reduce disulfide bonds and free up cysteine residues for labeling. |

Table 2: Typical Labeling Efficiency and Stability of Maleimide-Protein Conjugates

| Parameter | Typical Value | Method of Determination | Notes |

| Labeling Efficiency | 70 - 95%[1][2] | UV-Vis Spectroscopy, Mass Spectrometry (MALDI-TOF or ESI-MS) | Efficiency is protein-dependent and can be optimized by adjusting reaction conditions. |

| Specificity | >95% for Cysteine Residues[1] | Mass Spectrometry, SDS-PAGE with fluorescent imaging | Maleimides show high selectivity for thiol groups at neutral pH. |

| Conjugate Stability | Half-life of 20 to 80 hours in the presence of glutathione[3] | HPLC, Mass Spectrometry | The thioether bond can undergo a retro-Michael reaction, especially in the presence of other thiols. Stability can be enhanced by subsequent hydrolysis of the succinimide ring. |

Experimental Protocols

Part 1: One-Step Protocol for Labeling Proteins with this compound

This protocol describes the initial conjugation of 3-MBA to a protein via its cysteine residues.

Materials:

-

Protein of interest (containing at least one cysteine residue)

-

This compound (3-MBA)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Reaction Buffer: 20 mM sodium phosphate, 150 mM NaCl, pH 7.2

-

(Optional) TCEP (tris(2-carboxyethyl)phosphine) hydrochloride

-

Desalting column (e.g., Sephadex G-25)

-

Quenching Reagent: 1 M 2-Mercaptoethanol or L-Cysteine in reaction buffer

Procedure:

-

Protein Preparation: a. Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL. b. If the protein contains disulfide bonds that need to be reduced to expose cysteine thiols, add a 10-100 fold molar excess of TCEP. Incubate for 30-60 minutes at room temperature. Note: It is not necessary to remove TCEP before adding the maleimide reagent.

-

Preparation of 3-MBA Stock Solution: a. Immediately before use, prepare a 10 mM stock solution of 3-MBA in anhydrous DMF or DMSO.

-

Labeling Reaction: a. Add a 10-20 fold molar excess of the 10 mM 3-MBA stock solution to the protein solution. b. Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.

-

Quenching the Reaction (Optional but Recommended): a. To stop the labeling reaction, add a quenching reagent such as 2-mercaptoethanol or L-cysteine to a final concentration that is in large excess to the unreacted 3-MBA. Incubate for 15-30 minutes.

-

Purification of the 3-MBA Labeled Protein: a. Remove excess, unreacted 3-MBA and quenching reagent by passing the reaction mixture through a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 7.4). b. Collect the protein-containing fractions.

-

Characterization: a. Determine the protein concentration using a standard protein assay (e.g., BCA assay). b. The degree of labeling can be determined by mass spectrometry, which will show a mass shift corresponding to the number of 3-MBA molecules conjugated to the protein.

Part 2: Two-Step Protocol for Conjugation to the Carboxylic Acid of a 3-MBA Labeled Protein

This protocol describes the activation of the carboxylic acid group on the 3-MBA-protein conjugate and subsequent reaction with an amine-containing molecule.

Materials:

-

3-MBA labeled protein (from Part 1)

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

NHS (N-hydroxysuccinimide) or Sulfo-NHS

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Coupling Buffer: PBS, pH 7.2-7.5

-

Amine-containing molecule (e.g., fluorescent probe with an amine group, biotin-amine)

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine

-

Desalting column

Procedure:

-

Buffer Exchange: a. Exchange the buffer of the 3-MBA labeled protein solution to the Activation Buffer using a desalting column.

-

Activation of the Carboxylic Acid: a. Prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in the Activation Buffer. b. Add a 10-50 fold molar excess of EDC and a 20-100 fold molar excess of NHS (or Sulfo-NHS) to the 3-MBA labeled protein solution. c. Incubate for 15-30 minutes at room temperature.

-

Conjugation to the Amine-containing Molecule: a. Immediately after activation, remove the excess EDC and NHS and exchange the buffer to the Coupling Buffer using a desalting column. b. Add the amine-containing molecule to the activated 3-MBA labeled protein. The molar ratio will depend on the desired degree of labeling and should be optimized. A 10-50 fold molar excess of the amine-containing molecule is a good starting point. c. Incubate for 2 hours at room temperature or overnight at 4°C.

-

Quenching the Reaction: a. Add Quenching Buffer to a final concentration of 10-50 mM and incubate for 15 minutes to quench any unreacted NHS-esters.

-

Purification of the Final Conjugate: a. Purify the final protein conjugate from excess reagents using a desalting column or other appropriate chromatography method (e.g., size-exclusion or ion-exchange chromatography).

-

Characterization: a. Characterize the final conjugate using appropriate methods, such as UV-Vis spectroscopy to determine the degree of labeling with a fluorescent probe, or mass spectrometry to confirm the final mass of the conjugate.

Mandatory Visualization

Caption: Workflow for the one-step labeling of a protein with this compound.

Caption: Workflow for the two-step conjugation to the carboxylic acid of a 3-MBA labeled protein.

Caption: Logical relationship of the two-step protein modification using this compound.

References

- 1. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Site Selective and Efficient Spin Labeling of Proteins with a Maleimide-Functionalized Trityl Radical for Pulsed Dipolar EPR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

Application Notes and Protocols for Peptide Conjugation Using 3-Maleimidobenzoic acid (MBS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide conjugation is a fundamental technique in various fields, including immunology, drug delivery, and diagnostics. It involves the covalent attachment of a peptide to a larger molecule, often a carrier protein, to enhance its immunogenicity, stability, or to impart new functionalities.[][2] 3-Maleimidobenzoic acid N-hydroxysuccinimide ester (MBS) is a heterobifunctional crosslinker widely used for this purpose.[3]

MBS contains two reactive moieties: an N-hydroxysuccinimide (NHS) ester and a maleimide group. The NHS ester reacts with primary amines (e.g., lysine residues) on a carrier protein, while the maleimide group specifically reacts with sulfhydryl (thiol) groups (e.g., cysteine residues) on a peptide.[3][4] This two-step process allows for controlled and specific conjugation, minimizing the formation of unwanted byproducts.[5]

These application notes provide a detailed protocol for the conjugation of a cysteine-containing peptide to a carrier protein using MBS.

Data Presentation

The following table summarizes the key quantitative parameters for the peptide conjugation protocol described below.

| Parameter | Recommended Value/Range | Notes |

| Carrier Protein Concentration | 1-10 mg/mL | Higher concentrations can improve reaction efficiency. |

| MBS to Carrier Protein Molar Ratio | 10-50 fold molar excess | Empirical testing is recommended to optimize the level of activation.[5] |

| Activation Reaction pH | 7.0-7.5 | Optimal for NHS ester reaction with primary amines.[4][6] |

| Activation Reaction Time | 30 minutes at room temperature or 2 hours at 4°C | [5] |

| Peptide to Activated Carrier Molar Ratio | 1-5 fold molar excess | A preliminary test conjugation is advised to avoid precipitation.[7] |

| Conjugation Reaction pH | 6.5-7.2 | Optimal for maleimide reaction with sulfhydryls.[4][8] |

| Conjugation Reaction Time | 3 hours at room temperature or overnight at 4°C | [9] |

| Peptide Thiol Reduction | 100-fold molar excess of TCEP | To ensure free sulfhydryl groups are available for reaction.[10][11] |

Experimental Protocols

This protocol is divided into five main stages: preparation of reagents, activation of the carrier protein, preparation of the peptide, conjugation, and purification of the conjugate.

Materials and Reagents

-

Carrier protein (e.g., Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA))[2]

-

Cysteine-containing peptide

-

This compound N-hydroxysuccinimide ester (MBS)

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Phosphate Buffered Saline (PBS), pH 7.2

-

Phosphate Buffer, 0.05 M, pH 6.0

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Desalting columns (e.g., PD-10)

-